JNJ-46356479

Description

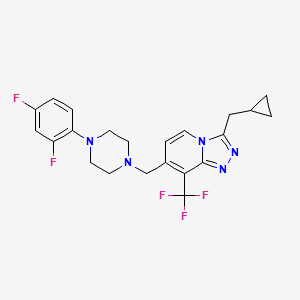

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)-7-[[4-(2,4-difluorophenyl)piperazin-1-yl]methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F5N5/c23-16-3-4-18(17(24)12-16)31-9-7-30(8-10-31)13-15-5-6-32-19(11-14-1-2-14)28-29-21(32)20(15)22(25,26)27/h3-6,12,14H,1-2,7-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJUYVSEWGRELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCN(CC4)C5=C(C=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of JNJ-46356479

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Its discovery represents a significant advancement in the pursuit of novel therapeutics for central nervous system disorders, particularly schizophrenia, by targeting the glutamatergic system. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Discovery and Lead Optimization

The discovery of this compound, chemically known as 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine, was the result of a lead optimization program aimed at improving the drug-like properties of a previous series of mGluR2 PAMs.[1] The primary challenges with earlier lead compounds were poor aqueous solubility and off-target liabilities, including metabolism and hERG inhibition.[1]

The optimization process involved systematic structural modifications to enhance solubility while maintaining high potency and selectivity for the mGluR2 receptor.[1] This effort led to the identification of this compound as a candidate with a more balanced profile, demonstrating significant improvements in physicochemical and pharmacokinetic properties.[1]

Synthesis Pathway

The synthesis of this compound involves a multi-step sequence. A detailed, step-by-step experimental protocol for the synthesis is provided below, based on established chemical principles and reported syntheses of similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials and reagents can be sourced from commercial chemical suppliers.

-

Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Procedure:

The synthesis can be logically divided into the formation of the triazolopyridine core and the subsequent attachment of the piperazinyl-phenyl side chain.

Step 1: Synthesis of the Triazolopyridine Core A suitable substituted pyridine is used as the starting material. The triazole ring is constructed through a series of cyclization reactions.

Step 2: Functionalization of the Triazolopyridine Core The core is then functionalized to introduce the trifluoromethyl and cyclopropylmethyl groups at the appropriate positions. This may involve halogenation followed by a coupling reaction for the introduction of the cyclopropylmethyl group.

Step 3: Introduction of the Side Chain The final key step is the attachment of the 4-(2,4-difluorophenyl)piperazine moiety. This is typically achieved through a nucleophilic substitution reaction where the piperazine nitrogen attacks an electrophilic center on the triazolopyridine core, which has been appropriately activated (e.g., as a methyl halide or tosylate).

Purification: The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain a high-purity solid.

Characterization: The structure and purity of this compound are confirmed by analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR2 receptor.[2] This means it does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate. mGluR2 is a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in the release of glutamate.

This mechanism is particularly relevant to the "glutamate hypothesis" of schizophrenia, which posits that excessive glutamate release contributes to the pathophysiology of the disorder. By dampening this excessive glutamatergic activity, this compound is thought to exert its therapeutic effects.

Furthermore, preclinical studies have revealed that this compound exhibits neuroprotective effects by modulating apoptotic pathways. Specifically, it has been shown to partially restore the levels of the anti-apoptotic protein Bcl-2 and attenuate the activation of the pro-apoptotic protein caspase-3.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Reference |

| mGluR2 PAM EC₅₀ | 78 nM | Not specified | |

| mGluR2 PAM Eₘₐₓ | 256% | Not specified |

Table 2: In Vivo Effects of this compound in a Mouse Model of Schizophrenia

| Protein | Effect of this compound Treatment | Brain Region | Reference |

| Bcl-2 | Partial restoration of reduced levels | Prefrontal Cortex & Hippocampus | |

| Caspase-3 | Attenuation of increased levels | Prefrontal Cortex | |

| Bax | No significant change | Prefrontal Cortex & Hippocampus | |

| Bax/Bcl-2 Ratio | Normalization to control levels | Prefrontal Cortex & Hippocampus |

Key Experimental Protocols

mGluR2 Positive Allosteric Modulator (PAM) Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as a positive allosteric modulator of the mGluR2 receptor.

Principle: A functional assay is used to measure the potentiation of the glutamate-induced response in cells expressing the mGluR2 receptor. A common method is the thallium flux assay.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human mGluR2 receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel are cultured under standard conditions.

-

Compound Preparation: this compound is serially diluted in an appropriate buffer to create a concentration range.

-

Assay Procedure:

-

Cells are plated in a multi-well plate and loaded with a thallium-sensitive fluorescent dye.

-

The cells are then exposed to a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀) in the presence of varying concentrations of this compound.

-

A thallium-containing buffer is added to the wells, and the influx of thallium through the activated GIRK channels is measured as an increase in fluorescence.

-

-

Data Analysis:

-

The fluorescence signal is plotted against the concentration of this compound.

-

The EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and Eₘₐₓ (the maximal potentiation of the glutamate response) are calculated using a non-linear regression analysis.

-

Western Blot Analysis of Apoptotic Proteins

Objective: To quantify the levels of apoptotic and anti-apoptotic proteins in brain tissue following treatment with this compound.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., prefrontal cortex, hippocampus) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

The expression levels of the target proteins are normalized to the loading control.

-

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro and in vivo analysis.

Conclusion

This compound is a promising mGluR2 positive allosteric modulator with a well-defined mechanism of action and favorable drug-like properties. The synthetic pathway is accessible, and the preclinical data supports its potential as a therapeutic agent for schizophrenia and other CNS disorders characterized by glutamatergic dysfunction. This technical guide provides a solid foundation of information for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds.

References

JNJ-46356479: A Deep Dive into the Structure-Activity Relationship of a Novel mGluR2 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of JNJ-46356479, a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] This document details the mechanism of action, quantitative biological data, and experimental methodologies related to this compound, offering valuable insights for researchers in the fields of neuroscience and drug discovery.

Introduction: Targeting Glutamatergic Dysfunction in Schizophrenia

Current treatments for schizophrenia primarily target the dopaminergic system, effectively managing positive symptoms but often failing to address the negative and cognitive deficits associated with the disorder.[3] The glutamatergic dysfunction hypothesis of schizophrenia proposes that an imbalance in glutamate neurotransmission, specifically excessive glutamate release, contributes significantly to the pathophysiology of the disease.[3][4] This has led to the exploration of novel therapeutic targets within the glutamatergic system.

This compound emerged from efforts to develop compounds that could modulate this system. As a positive allosteric modulator of mGluR2, it represents a promising approach by enhancing the natural regulatory function of glutamate, rather than directly activating or blocking receptors.

Mechanism of Action: Enhancing Endogenous Glutamate Signaling

This compound functions as a selective mGluR2 PAM. This means it does not activate the mGluR2 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. The mGluR2 receptor is a presynaptic autoreceptor that, when activated, inhibits the release of glutamate. By potentiating the effect of glutamate at this receptor, this compound effectively reduces presynaptic glutamate release, thereby mitigating the "glutamate storm" implicated in schizophrenia. This upstream regulation of glutamate levels offers a potential advantage over traditional antipsychotics.

The signaling pathway initiated by the activation of mGluR2 and its modulation by this compound is depicted below.

Caption: Mechanism of action of this compound as an mGluR2 PAM.

Structure-Activity Relationship (SAR) Analysis

The development of this compound involved a lead optimization process aimed at improving upon earlier compounds which suffered from poor solubility. The core structure is an 8-trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine.

Quantitative Data

The following table summarizes the key in vitro potency data for this compound.

| Compound | Target | Assay Type | EC50 (nM) | Emax (%) | Reference |

| This compound | mGluR2 | PAM Activity | 78 | 256 |

Preclinical Evidence and Experimental Protocols

This compound has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent for schizophrenia.

In Vivo Behavioral Studies in a Mouse Model of Schizophrenia

Objective: To assess the efficacy of this compound in ameliorating cognitive and negative symptom-like behaviors in a ketamine-induced mouse model of schizophrenia.

Experimental Protocol:

-

Animal Model: A postnatal ketamine mouse model is used to induce schizophrenia-like deficits.

-

Treatment: Adult mice receive this compound treatment.

-

Behavioral Tests:

-

Y-maze test: To assess spatial working memory.

-

Three-Chamber Social Interaction Test: To evaluate social motivation.

-

Five-Trial Social Memory Test: To assess social memory.

-

The general workflow for these behavioral studies is outlined below.

Caption: Workflow for in vivo behavioral studies.

Results: Treatment with this compound has been shown to effectively ameliorate cognitive and negative deficits in this mouse model. Early treatment during adolescence also showed similar positive outcomes.

Neuroprotective Effects and Apoptotic Pathway Modulation

Objective: To investigate the neuroprotective mechanisms of this compound by examining its effects on apoptotic protein levels in the brain.

Experimental Protocol:

-

Animal Model: Ketamine-induced mouse model of schizophrenia.

-

Tissue Collection: Prefrontal cortex and hippocampus are dissected.

-

Western Blot Analysis: Protein levels of pro-apoptotic (caspase-3, Bax) and anti-apoptotic (Bcl-2) proteins are quantified.

Caption: Experimental workflow for apoptosis pathway analysis.

Results: this compound demonstrated a neuroprotective effect by attenuating apoptosis. It partially restored the levels of the anti-apoptotic protein Bcl-2, which were reduced by ketamine exposure. This led to a normalization of the Bax/Bcl-2 ratio. In the prefrontal cortex, this compound also reduced the elevated levels of caspase-3 seen in the ketamine-treated group.

In Vivo PET Imaging

Objective: To characterize the in vivo brain uptake, biodistribution, and pharmacokinetic properties of this compound using Positron Emission Tomography (PET).

Experimental Protocol:

-

Radiolabeling: this compound is radiolabeled with Fluorine-18 ([¹⁸F]) to create [¹⁸F]this compound.

-

Animal Subjects: Studies are conducted in C57BL/6J mice, Sprague-Dawley rats, and cynomolgus monkeys.

-

PET Scanning: Whole-body biodistribution and brain uptake are measured over time following intravenous injection of the radioligand.

-

Blocking Studies: To confirm specific binding to mGluR2, pre-treatment with a non-radiolabeled mGluR2 PAM is performed.

Results: [¹⁸F]this compound readily crosses the blood-brain barrier and shows fast and reversible kinetics in both rodents and non-human primates. The imaging studies confirmed its suitability as a PET ligand for mGluR2.

Conclusion and Future Prospects

This compound is a potent and selective mGluR2 PAM with a well-defined mechanism of action and promising preclinical data. Its ability to modulate the glutamatergic system, coupled with its neuroprotective effects, makes it a strong candidate for the treatment of schizophrenia, particularly for addressing the challenging negative and cognitive symptoms. The favorable pharmacokinetic profile, as demonstrated by PET imaging, further supports its development. Future research will likely focus on clinical trials to establish its safety and efficacy in human subjects. The development of this compound highlights the potential of targeting mGluR2 as a novel therapeutic strategy for schizophrenia and other neuropsychiatric disorders.

References

Preclinical Pharmacology of JNJ-46356479: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a PAM, this compound enhances the receptor's response to the endogenous ligand glutamate, rather than directly activating the receptor itself. This mechanism of action has garnered significant interest for its therapeutic potential in treating central nervous system disorders, particularly schizophrenia. The glutamatergic dysfunction hypothesis of schizophrenia posits that an imbalance in glutamate neurotransmission contributes to the pathophysiology of the disease. By potentiating the function of mGluR2, which is a presynaptic autoreceptor that negatively regulates glutamate release, this compound is proposed to restore glutamatergic homeostasis and thereby ameliorate symptoms associated with schizophrenia.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its in vitro and in vivo properties, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Core Pharmacology Data

The preclinical development of this compound has been supported by a robust set of pharmacological data, demonstrating its potency, selectivity, and in vivo efficacy.

In Vitro Potency

The potency of this compound as an mGluR2 PAM was determined using a functional assay measuring intracellular calcium flux.

| Parameter | Value | Assay Type |

| EC50 | 78 nM | Calcium Flux Assay |

In Vivo Efficacy in a Schizophrenia Model

The therapeutic potential of this compound was assessed in a ketamine-induced mouse model of schizophrenia. This model recapitulates some of the behavioral and neurochemical alterations observed in the human condition.

| Model | Behavioral Test | Treatment Regimen | Key Finding |

| Ketamine-induced schizophrenia (mice) | Y-Maze Test | 10 mg/kg, daily (adolescence) | Reversed deficits in spontaneous alternation, indicating improved spatial working memory.[1][2] |

| Ketamine-induced schizophrenia (mice) | Three-Chamber Social Interaction Test | 10 mg/kg, daily (adolescence) | Restored preference for social novelty, suggesting amelioration of social deficits.[1][2] |

Neuroprotective Effects

In addition to its effects on behavior, this compound has demonstrated neuroprotective properties in the ketamine-induced schizophrenia model by modulating key proteins involved in apoptosis.

| Protein | Effect of this compound Treatment | Brain Region |

| Bcl-2 (anti-apoptotic) | Increased expression | Prefrontal Cortex & Hippocampus |

| Caspase-3 (pro-apoptotic) | Decreased activation | Prefrontal Cortex & Hippocampus |

Experimental Protocols

Calcium Flux Assay for EC50 Determination

This protocol describes a representative method for determining the half-maximal effective concentration (EC50) of an mGluR2 PAM.

1. Cell Culture and Plating:

-

Use a stable cell line co-expressing the human mGluR2 and a promiscuous G-protein (e.g., Gα15 or a chimeric G-protein) that couples the receptor to the phospholipase C pathway. HEK293 cells are a common choice.

-

Culture the cells in appropriate media (e.g., DMEM with 10% FBS) and maintain at 37°C in a 5% CO2 incubator.

-

Plate the cells in black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

2. Dye Loading:

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6).

-

Prepare a loading buffer containing the dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the cells with the dye-loading solution for 1 hour at 37°C, protected from light.

3. Compound Addition and Signal Detection:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Utilize a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add a fixed, sub-maximal concentration of glutamate (the orthosteric agonist) to all wells, followed immediately by the addition of the various concentrations of this compound.

-

Continuously record the fluorescence intensity for several minutes to capture the calcium mobilization.

4. Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

For each concentration of this compound, calculate the peak fluorescence response.

-

Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Ketamine-Induced Schizophrenia Mouse Model and Behavioral Testing

This section details the protocol for inducing a schizophrenia-like state in mice using ketamine and the subsequent behavioral assessments.

1. Animal Model Induction:

-

Use C57BL/6 mice.

-

On postnatal days (PND) 7, 9, and 11, administer ketamine hydrochloride (30 mg/kg) via intraperitoneal (i.p.) injection. Control animals receive saline.

2. This compound Treatment:

-

During the adolescent period (PND 35-60), administer this compound (10 mg/kg) or vehicle daily via i.p. injection.

3. Y-Maze Test for Spatial Working Memory:

-

The Y-maze apparatus consists of three identical arms at a 120° angle from each other.

-

Place a mouse at the center of the maze and allow it to freely explore the arms for 8 minutes.

-

Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.

-

The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

-

A lower percentage of alternation in ketamine-treated mice is indicative of a working memory deficit, which is expected to be reversed by effective treatment.

4. Three-Chamber Social Interaction Test:

-

The apparatus is a rectangular box divided into three chambers.

-

Habituation Phase: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.

-

Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the center chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.

-

Social Novelty Phase: Replace the empty wire cage with a new, "novel" stranger mouse. The now "familiar" mouse remains in the other side chamber. Allow the test mouse to explore for another 10 minutes and record the interaction times.

-

Healthy mice typically spend more time with a conspecific than an empty cage (sociability) and more time with a novel mouse than a familiar one (social novelty). Ketamine-treated mice often show deficits in these preferences, which can be rescued by effective treatment.

Western Blot for Apoptotic Proteins

This protocol outlines the steps for analyzing the expression of Bcl-2 and caspase-3 in mouse brain tissue.

1. Tissue Preparation:

-

Euthanize mice and rapidly dissect the prefrontal cortex and hippocampus on ice.

-

Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

This compound, as an mGluR2 PAM, modulates the canonical Gi/o-coupled signaling cascade.

Caption: mGluR2 signaling cascade in the presynaptic terminal.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the workflow for evaluating the efficacy of this compound in the ketamine-induced schizophrenia mouse model.

Caption: Workflow for in vivo preclinical studies of this compound.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective mGluR2 PAM with therapeutic potential for schizophrenia. Its ability to reverse behavioral deficits in a relevant animal model and exert neuroprotective effects highlights its promise as a novel therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other mGluR2 modulators in the field of neuropsychiatric drug discovery.

References

- 1. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of JNJ-46356479: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of JNJ-46356479, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical profile of this compound.

Core Compound Activity

This compound acts as a positive allosteric modulator of the mGluR2, enhancing the receptor's response to the endogenous agonist, glutamate.[1] This mechanism of action is distinct from direct agonists, as PAMs typically require the presence of the orthosteric agonist to exert their effects. The compound has demonstrated potent and selective activity in a variety of in vitro assays.

Quantitative In Vitro Pharmacology

The following table summarizes the key quantitative data obtained from in vitro studies of this compound.

| Parameter | Species | Assay System | Value | Reference |

| PAM Activity (EC50) | Human | CHO cells expressing mGluR2 | 78 nM | [1] |

| Maximum Effect (Emax) | Human | CHO cells expressing mGluR2 | 256% | |

| Intrinsic Agonist Activity (EC50) | Human | cAMP biosensor assay | 2 µM | [2] |

| Selectivity | Human | Various | >100-fold vs. other mGluRs |

Signaling Pathway and Mechanism of Action

This compound enhances the signaling cascade initiated by glutamate binding to the mGluR2. As a member of the Group II metabotropic glutamate receptors, mGluR2 is coupled to the Gi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is crucial for the modulation of synaptic transmission and neuronal excitability.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize this compound.

[³⁵S]GTPγS Binding Assay for mGluR2 PAM Activity

This assay measures the functional consequence of mGluR2 activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[3][4]

Materials:

-

CHO cell membranes expressing human mGluR2

-

[³⁵S]GTPγS

-

GTPγS (unlabeled)

-

GDP

-

Glutamate

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA)

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Thaw cryopreserved CHO-hmGluR2 cell membranes on ice. Homogenize the membranes in assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing cell membranes, GDP (to a final concentration of ~10 µM), and varying concentrations of this compound.

-

Glutamate Addition: Add a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀) to the wells to assess PAM activity. For determining intrinsic agonist activity, glutamate is omitted.

-

Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1-0.5 nM) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS. Calculate the specific binding and plot the concentration-response curves to determine EC₅₀ and Eₘₐₓ values.

Caspase-3 Activity Assay in Neuroblastoma Cells

This assay is used to evaluate the potential neuroprotective effects of this compound by measuring the activity of caspase-3, a key executioner enzyme in apoptosis.

Materials:

-

Human neuroblastoma cell line (e.g., SK-N-SH or SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Apoptosis-inducing agent (e.g., staurosporine or glutamate)

-

Caspase-3 colorimetric or fluorometric substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)

-

Cell lysis buffer

-

96-well plates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Culture and Treatment: Seed neuroblastoma cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined time.

-

Induction of Apoptosis: Following pre-treatment with this compound, expose the cells to an apoptosis-inducing agent. Include appropriate control wells (vehicle control, inducer alone, this compound alone).

-

Cell Lysis: After the induction period, lyse the cells by adding cell lysis buffer to each well. Incubate on ice to ensure complete lysis.

-

Caspase-3 Activity Measurement: Transfer the cell lysates to a new 96-well plate. Add the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours to allow for the enzymatic reaction to proceed.

-

Quantification: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.

-

Data Analysis: Normalize the caspase-3 activity to the total protein concentration in each lysate. Compare the activity in treated cells to that in control cells to determine the effect of this compound on apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel mGluR2 PAM like this compound.

References

JNJ-46356479: A Deep Dive into its Binding Affinity, Selectivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2)[1][2]. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action has positioned this compound as a promising therapeutic candidate for central nervous system (CNS) disorders characterized by glutamatergic dysregulation, such as schizophrenia[3][4]. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, complete with detailed experimental protocols and visualizations of its signaling pathways.

Binding Affinity and Potency

This compound demonstrates potentiation of the mGluR2 receptor in the nanomolar range. The key quantitative measure of its activity as a PAM is its half-maximal effective concentration (EC50).

| Parameter | Value | Receptor | Assay Type |

| EC50 | 78 nM | mGluR2 | Functional Assay |

| Emax | 256% | mGluR2 | Functional Assay |

Table 1: In Vitro Potency of this compound at the mGluR2 Receptor.

Selectivity Profile

A critical attribute of a high-quality chemical probe and potential therapeutic is its selectivity for the intended target over other related and unrelated proteins. This compound has been reported to exhibit excellent selectivity for mGluR2 over other mGluR subtypes[5].

While a comprehensive screening panel with quantitative Ki or IC50 values across a wide range of receptors is not publicly available in the reviewed literature, reports indicate a selectivity of over 100-fold for mGluR2 compared to other mGluRs. Further detailed quantitative data would be beneficial for a complete understanding of its off-target profile.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to an allosteric site on the mGluR2 receptor, a Gi/Go-coupled G-protein coupled receptor (GPCR). This binding event potentiates the receptor's response to glutamate, leading to a cascade of downstream signaling events.

Presynaptic Glutamate Release Modulation

The primary mechanism of action of this compound is the reduction of presynaptic glutamate release. Activation of presynaptic mGluR2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates voltage-gated calcium channels and components of the synaptic release machinery, ultimately reducing the probability of glutamate release from the presynaptic terminal.

Neuroprotective Effects via Apoptosis Regulation

Recent studies have elucidated a neuroprotective role for this compound through the modulation of apoptotic pathways. In models of glutamate-induced excitotoxicity, this compound has been shown to attenuate apoptosis. This is achieved by restoring the balance between pro-apoptotic and anti-apoptotic proteins. Specifically, this compound treatment has been associated with an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved caspase-3.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for assessing the binding affinity and selectivity of mGluR2 PAMs like this compound.

In Vitro Functional Assay for mGluR2 Potency (EC50)

This protocol outlines a typical cell-based functional assay to determine the potency of a PAM.

Methodology:

-

Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human mGluR2 receptor.

-

Cell Plating: Seed the cells into multi-well plates (e.g., 384-well) at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add the various concentrations of this compound to the wells.

-

Incubate for a predetermined period.

-

Add a sub-maximal concentration of glutamate (typically EC10-EC20) to all wells to stimulate the receptor.

-

Measure the cellular response. The specific readout will depend on the signaling pathway being assessed. Common methods include:

-

Calcium Mobilization Assays: For Gi/Go-coupled receptors co-expressing a promiscuous G-protein like Gα16 or a chimeric G-protein that couples to the phospholipase C pathway, changes in intracellular calcium can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM).

-

cAMP Assays: Measure the inhibition of forskolin-stimulated cAMP production using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

-

-

Data Analysis: Plot the measured response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Selectivity Assays

To determine the selectivity of this compound, similar functional assays are performed using cell lines expressing other mGluR subtypes or a panel of unrelated receptors. The EC50 values obtained for the off-target receptors are then compared to the EC50 for mGluR2 to calculate the selectivity ratio.

Conclusion

This compound is a potent and selective positive allosteric modulator of the mGluR2 receptor. Its mechanism of action, centered on the fine-tuning of presynaptic glutamate release and the modulation of apoptotic pathways, underscores its potential as a therapeutic agent for neurological and psychiatric disorders. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further studies detailing a broad, quantitative off-target screening profile would be invaluable in further characterizing the safety and specificity of this compound.

References

- 1. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (this compound), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of JNJ-46356479 in Modulating Glutamate Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, this compound does not activate the mGluR2 receptor directly but enhances its sensitivity to the endogenous ligand, glutamate.[2] This modulation of the mGluR2 receptor, a key presynaptic autoreceptor, leads to a reduction in glutamate release.[1][3] The compound has been investigated in preclinical models, particularly in the context of the glutamatergic dysfunction hypothesis of schizophrenia, which posits that excessive glutamate release contributes to the pathophysiology of the disorder. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in modulating glutamate release, and details the experimental protocols used in its preclinical evaluation.

Core Mechanism of Action: mGluR2 Positive Allosteric Modulation

This compound exerts its effects by binding to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site. This binding induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. mGluR2 is a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals. Its activation by glutamate initiates an intracellular signaling cascade that ultimately inhibits the release of glutamate from the presynaptic neuron, serving as a negative feedback mechanism. By potentiating the action of endogenous glutamate at these autoreceptors, this compound effectively dampens excessive glutamatergic transmission.

Data Presentation: In Vitro and In Vivo Pharmacology

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 78 nM | CHO cells expressing human mGluR2 | [35S]GTPγS binding assay | |

| Emax | 256% | CHO cells expressing human mGluR2 | [35S]GTPγS binding assay |

Table 2: Preclinical Model Investigating the Effects of this compound

| Model | Species | Compound Administration | Dosages | Key Findings | Reference |

| Ketamine-induced model of schizophrenia | Mouse | Daily subcutaneous injection | This compound: 10 mg/kg; Ketamine: 30 mg/kg | Reversal of ketamine-induced behavioral and neuropathological deficits. |

Experimental Protocols

In Vitro [35S]GTPγS Binding Assay for mGluR2 Potency Determination

This assay is a functional measure of G-protein activation following receptor stimulation.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor are cultured and harvested.

-

The cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

-

Membranes are incubated with varying concentrations of this compound in the presence of a sub-maximal concentration of glutamate (e.g., EC20).

-

The binding reaction is initiated by the addition of [35S]GTPγS.

-

The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The specific binding of [35S]GTPγS is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from total binding.

-

The data are then fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum potentiation effect).

Ketamine-Induced Schizophrenia-like Behavior Model in Mice

This in vivo model is used to assess the potential antipsychotic-like effects of compounds.

1. Animal Model:

-

Male C57BL/6J mice are typically used.

-

On postnatal days (PND) 7, 9, and 11, pups receive a subcutaneous injection of ketamine (30 mg/kg) or saline.

2. Drug Administration:

-

At adulthood (e.g., PND 80), the mice are treated daily with a subcutaneous injection of this compound (10 mg/kg, dissolved in a vehicle such as 10% hydroxypropyl-β-cyclodextrin) or vehicle for a specified period (e.g., 14 days) before behavioral testing.

-

Treatment is continued throughout the behavioral testing period.

3. Behavioral Assessments:

-

A battery of behavioral tests is conducted to assess schizophrenia-like symptoms, including:

-

Y-maze: To evaluate spatial working memory.

-

Novel object recognition test: To assess recognition memory.

-

Social interaction test: To measure social withdrawal and social memory.

-

4. Neuropathological Analysis:

-

Following behavioral testing, brain tissue (e.g., prefrontal cortex and hippocampus) is collected.

-

Western blotting is performed to analyze the levels of proteins implicated in schizophrenia pathophysiology, such as markers for apoptosis (e.g., Bcl-2, Bax, caspase-3) and synaptic function.

Mandatory Visualizations

Signaling Pathway of mGluR2 Activation and Modulation by this compound

Caption: mGluR2 signaling pathway modulated by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for ketamine-induced schizophrenia model.

Discussion and Future Directions

This compound represents a promising therapeutic approach for disorders characterized by glutamatergic hyperfunction, such as schizophrenia. Its mechanism as an mGluR2 PAM allows for a nuanced modulation of the glutamate system, primarily by enhancing the endogenous regulatory feedback loop. The preclinical data in the ketamine model of schizophrenia support its potential to ameliorate behavioral and neuropathological deficits associated with the disorder.

A significant gap in the publicly available data is the direct quantitative measurement of this compound's effect on in vivo glutamate release. Future studies employing techniques such as in vivo microdialysis in relevant brain regions (e.g., prefrontal cortex, hippocampus) and electrophysiological recordings to measure changes in excitatory postsynaptic currents (EPSCs) would be invaluable. Such studies would provide a more complete picture of the compound's pharmacodynamic profile and strengthen the link between its molecular mechanism and its observed behavioral effects. A dose-response relationship for the reduction of glutamate release would be particularly informative for guiding clinical trial design.

References

An In-depth Technical Guide to the Early Research and Development of Seltorexant (JNJ-42847922)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seltorexant, also known by its developmental code name JNJ-42847922, is a first-in-class, orally active, selective orexin-2 receptor (OX2R) antagonist.[1][2] It was developed by Janssen Pharmaceuticals for the treatment of conditions linked to hyperarousal, primarily Major Depressive Disorder (MDD) with associated insomnia symptoms.[3][4] The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep-wake cycles, arousal, and stress responsiveness.[5] Dysregulation of this system is implicated in the pathophysiology of insomnia and depression. Unlike dual orexin receptor antagonists (DORAs), seltorexant's targeted antagonism of OX2R was investigated to normalize arousal and improve sleep and mood symptoms, potentially offering a more refined therapeutic profile by preserving normal sleep architecture.

Discovery and Preclinical Development

The development of seltorexant stemmed from research indicating that selective antagonism of OX2R could be sufficient to promote sleep while potentially avoiding side effects associated with non-selective orexin receptor blockade. The early development phase focused on identifying a potent, selective, and orally bioavailable molecule with pharmacokinetic properties suitable for a hypnotic agent.

Mechanism of Action

Orexin neuropeptides exert their wake-promoting effects by binding to two G-protein coupled receptors (GPCRs), OX1R and OX2R. Both receptors can couple to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations, causing neuronal excitation. OX2R can also couple to Gi/Go proteins. Seltorexant acts as a competitive antagonist that selectively binds to and blocks the OX2R, thereby inhibiting the downstream signaling cascade initiated by orexin peptides. This selective blockade is hypothesized to reduce the hyperarousal state associated with insomnia and depression without disrupting the physiological functions mediated by OX1R.

In Vitro Pharmacological Profile

Seltorexant was characterized as a high-affinity and potent OX2R antagonist. Radioligand binding assays and functional cell-based assays were employed to determine its binding affinity (Ki) and functional potency (IC50) at both human and rat orexin receptors. The compound demonstrated approximately a 2-log (100-fold) selectivity for the OX2R over the OX1R.

| Parameter | Receptor | Species | Value | Citation(s) |

| Binding Affinity (pKi) | OX2R | Human | 8.0 | |

| OX2R | Rat | 8.1 | ||

| Selectivity Ratio | OX2R vs. OX1R | Human | ~100-fold |

Table 1: In Vitro Pharmacological Profile of Seltorexant.

Preclinical Pharmacokinetics and Efficacy

Preclinical studies in rats and mice were conducted to evaluate the pharmacokinetic profile and sleep-promoting efficacy of seltorexant.

Pharmacokinetics & Receptor Occupancy: Following oral administration in rats, seltorexant was found to be rapidly absorbed, crossing the blood-brain barrier to engage its central target. Ex vivo receptor binding studies showed that seltorexant quickly occupied OX2R sites in the rat brain. At a dose of 30 mg/kg, peak OX2R occupancy (approximately 75%) was observed 60 minutes post-administration, declining to 40% after 4 hours and becoming negligible by 24 hours. This rapid clearance from the brain is a favorable characteristic for a hypnotic agent, minimizing the potential for next-day residual effects.

Efficacy in Animal Models: In sleep studies conducted in Sprague Dawley rats, single oral doses of seltorexant (3-30 mg/kg) administered during the active (dark) phase dose-dependently reduced the latency to non-rapid eye movement (NREM) sleep and increased the duration of NREM sleep. Notably, rapid eye movement (REM) sleep was minimally affected, suggesting a preservation of normal sleep architecture. These sleep-promoting effects were maintained after 7 days of repeated dosing and were absent in OX2R knockout mice, confirming the compound's specific on-target mechanism.

| Species | Dosing | Key Findings | Citation(s) |

| Rat | 3-30 mg/kg, p.o. | Dose-dependent decrease in NREM sleep latency and increase in NREM sleep duration. Minimal effect on REM sleep. | |

| Mouse | N/A | Promoted sleep in wild-type mice but had no effect in OX2R knockout mice. |

Table 2: Summary of Preclinical In Vivo Efficacy of Seltorexant.

Early Clinical Development

Based on its promising preclinical profile, seltorexant advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in human subjects.

Phase 1 Studies

Early clinical studies involved single ascending dose (SAD) and multiple ascending dose (MAD) designs in healthy volunteers. These trials confirmed that seltorexant was generally safe and well-tolerated. The pharmacokinetic profile in humans was consistent with the preclinical data, showing rapid absorption and a short elimination half-life, which is ideal for a sleep-inducing therapeutic.

| Parameter | Value | Citation(s) |

| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours | |

| Elimination Half-life (t1/2) | 2 - 3 hours | |

| Metabolism | Primarily via CYP3A4 |

Table 3: Human Pharmacokinetic Parameters of Seltorexant (Phase 1).

The primary pharmacodynamic effect observed was dose-dependent somnolence. Subsequent Phase 1b and 2 studies in patients with MDD and insomnia further explored its efficacy, showing that seltorexant improved both depressive symptoms and sleep parameters.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

-

Radioligand Binding Assay: To determine binding affinity (Ki), competitive binding assays were performed using membranes from cells (e.g., CHO or HEK 293T) stably expressing either human OX1R or OX2R. A specific radioligand (e.g., ³H-EMPA for OX2R) was incubated with the cell membranes in the presence of varying concentrations of seltorexant. Non-specific binding was determined using a high concentration of a non-labeled antagonist. The concentration of seltorexant that inhibits 50% of the specific radioligand binding (IC50) was calculated and converted to a Ki value using the Cheng-Prusoff equation.

-

Calcium Flux Functional Assay: To measure functional antagonism, cells expressing OX1R or OX2R were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with an orexin agonist (e.g., Orexin-A) in the presence of varying concentrations of seltorexant. The resulting change in intracellular calcium was measured using a fluorescent imaging plate reader (FLIPR). The IC50 value, representing the concentration of seltorexant that inhibits 50% of the agonist-induced calcium response, was determined.

In Vivo Sleep Studies in Rodents

-

Animals: Adult male Sprague Dawley rats were used. Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

-

Procedure: Following a recovery period, animals were habituated to the recording chambers. Seltorexant or vehicle was administered orally (p.o.) at the beginning of either the light (rest) or dark (active) phase.

-

Data Analysis: EEG/EMG recordings were scored to quantify time spent in wakefulness, NREM sleep, and REM sleep. Key parameters analyzed included latency to NREM sleep, duration of each sleep state, and bout frequency/duration.

Phase 1 Single Ascending Dose (SAD) Trial Protocol

-

Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study in healthy adult subjects.

-

Procedure: Sequential cohorts of subjects received a single oral dose of seltorexant (e.g., ranging from 1 mg to 30 mg) or a matching placebo.

-

Assessments:

-

Safety & Tolerability: Monitored through adverse event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics (PK): Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of seltorexant and calculate PK parameters (Cmax, Tmax, AUC, t1/2).

-

Pharmacodynamics (PD): Assessments of somnolence and cognitive function were performed at various time points.

-

References

- 1. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. drughunter.com [drughunter.com]

- 4. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for JNJ-46356479 in In Vitro Cell Culture Assays

Topic: In Vitro Characterization of the Neuroprotective Effects of JNJ-46356479

Introduction

This compound is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own. The mGluR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a reduction in presynaptic glutamate release. This mechanism is of significant interest in neuroscience research, particularly in the context of disorders associated with glutamatergic dysfunction, such as schizophrenia.[2]

Recent preclinical studies have highlighted the neuroprotective potential of this compound. Research in human neuroblastoma cell cultures has suggested that this compound can attenuate apoptosis induced by glutamate and dopamine.[3][4] This protective effect is associated with the modulation of key apoptotic proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic executioner caspase-3. These findings suggest that this compound may mitigate neuronal damage by shifting the balance of cellular signaling towards survival.

These application notes provide detailed protocols for the in vitro characterization of this compound's neuroprotective and anti-apoptotic effects in a human neuroblastoma cell line, SH-SY5Y. The included methodologies cover cell culture, induction of apoptosis, treatment with this compound, and subsequent analysis of key apoptotic markers by Western blot.

Data Presentation

The following table summarizes the key quantitative parameters of this compound derived from in vitro functional assays.

| Parameter | Value | Assay System | Reference |

| EC50 | 78 nM | [35S]GTPγS binding assay | |

| Emax (%) | 256% | [35S]GTPγS binding assay |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [diposit.ub.edu]

Application Notes and Protocols: JNJ-46356479 in a Ketamine-Induced Mouse Model of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits.[1][2] Current antipsychotic medications are often effective in managing positive symptoms but show limited efficacy for negative and cognitive impairments.[1][3][4] The glutamate hypothesis of schizophrenia, which posits that dysfunction of the glutamatergic system contributes to the pathophysiology of the disorder, has paved the way for novel therapeutic strategies. One such strategy involves the modulation of metabotropic glutamate receptor 2 (mGluR2), which can reduce the presynaptic release of glutamate.

JNJ-46356479 is a positive allosteric modulator (PAM) of mGluR2 that has shown promise in preclinical models of schizophrenia. This document provides detailed application notes and protocols for utilizing this compound in a ketamine-induced mouse model of schizophrenia, a widely used animal model that recapitulates certain aspects of the disorder.

Mechanism of Action

This compound acts as a positive allosteric modulator of mGluR2. By binding to an allosteric site on the receptor, it enhances the receptor's response to its endogenous ligand, glutamate. Activation of presynaptic mGluR2 leads to a reduction in glutamate release, thereby mitigating the "glutamate storm" implicated in the pathophysiology of schizophrenia. This modulation of glutamatergic neurotransmission is believed to underlie its potential therapeutic effects on the negative and cognitive symptoms of the disorder. Furthermore, studies suggest that this compound may exert neuroprotective effects by attenuating apoptosis.

Experimental Protocols

I. Ketamine-Induced Mouse Model of Schizophrenia

This protocol describes the induction of schizophrenia-like symptoms in mice using the NMDA receptor antagonist, ketamine.

Materials:

-

C57BL/6 mice (Postnatal Day [PND] 7)

-

Ketamine hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Animal scale

-

Syringes and needles (appropriate for subcutaneous injection in pups)

Procedure:

-

On PND 7, 9, and 11, administer ketamine (30 mg/kg) or an equivalent volume of saline subcutaneously to the mouse pups.

-

House the animals under standard laboratory conditions with their dam.

-

Wean the pups at the appropriate age (typically PND 21).

-

Continue to house the mice under standard conditions until they reach the desired age for subsequent experiments (e.g., adolescence or adulthood).

II. This compound Treatment

This protocol outlines the administration of this compound to the ketamine-treated mice.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% hydroxypropyl-β-cyclodextrin [HPβCD])

-

Animal scale

-

Syringes and needles (appropriate for subcutaneous injection)

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for a 10 mg/kg dosage in a reasonable injection volume (e.g., 10 ml/kg).

-

At the start of the treatment period (e.g., PND 35 for adolescent treatment or PND 80 for adult treatment), weigh each mouse to determine the correct injection volume.

-

Administer this compound (10 mg/kg) or vehicle subcutaneously daily for the duration of the treatment period (e.g., 14 days or longer).

-

Maintain the treatment regimen throughout the behavioral testing period.

III. Behavioral Assays

A battery of behavioral tests can be used to assess schizophrenia-like symptoms.

-

Sociability and Social Novelty Test: This test evaluates social interaction and preference for a novel mouse over a familiar one, which is often impaired in schizophrenia models.

-

Novel Object Recognition Test: This test assesses cognitive function, specifically recognition memory.

-

Open Field Test: This test can be used to measure locomotor activity and anxiety-like behavior.

-

Prepulse Inhibition (PPI) Test: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

-

Forced Swim Test: This test can be used to assess behavioral despair, a negative-like symptom.

IV. Molecular and Cellular Analyses

Following behavioral testing, brain tissue can be collected for further analysis.

-

Western Blot: This technique can be used to quantify the levels of specific proteins, such as the pro-apoptotic proteins caspase-3 and Bax, and the anti-apoptotic protein Bcl-2, in brain regions like the prefrontal cortex and hippocampus.

-

Immunohistochemistry: This method allows for the visualization and quantification of neuronal markers, such as parvalbumin (a marker for a specific type of interneuron) and c-Fos (a marker of neuronal activity), in different brain regions.

Data Presentation

The following tables summarize the expected outcomes based on published literature.

Table 1: Effects of this compound on Apoptotic Protein Levels in the Prefrontal Cortex of Ketamine-Treated Mice

| Treatment Group | Caspase-3 Level (relative to control) | Bax Level (relative to control) | Bcl-2 Level (relative to control) |

| Saline + Vehicle | 1.00 | 1.00 | 1.00 |

| Ketamine + Vehicle | Increased | No significant change | Significantly Reduced |

| Ketamine + this compound | Attenuated increase | No significant change | Partially Restored |

Table 2: Effects of this compound on Behavioral Deficits in Ketamine-Treated Mice

| Behavioral Test | Ketamine + Vehicle | Ketamine + this compound |

| Sociability and Social Novelty | Reduced preference for social novelty | Preference for social novelty restored |

| Novel Object Recognition | No preference for novel object | Preference for novel object restored |

Table 3: Effects of this compound on Neuronal Markers in Ketamine-Treated Mice

| Brain Region | Neuronal Marker | Ketamine + Vehicle | Ketamine + this compound |

| Prefrontal Cortex | Parvalbumin-positive cells | Reduced | Normalized |

| Hippocampus | c-Fos expression | Decreased | Normalized |

Conclusion

The ketamine-induced mouse model is a valuable tool for studying the neurobiology of schizophrenia and for the preclinical evaluation of novel therapeutic agents. This compound, a positive allosteric modulator of mGluR2, has demonstrated efficacy in this model by reversing behavioral deficits and normalizing neuropathological markers. The protocols and data presented here provide a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound and other mGluR2 modulators for the treatment of schizophrenia.

References

- 1. DSpace [diposit.ub.edu]

- 2. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-42165279 in Rodent Models

Compound: JNJ-42165279 Mechanism of Action: An orally active, selective, and covalent inhibitor of fatty acid amide hydrolase (FAAH). Inhibition of FAAH leads to an increase in the levels of fatty acid amides such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA) in both the brain and periphery.[1][2]

Overview and Intended Use

These application notes provide dosing and administration guidelines for the use of JNJ-42165279 in preclinical rodent models. The protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of FAAH inhibition. JNJ-42165279 has been primarily evaluated in rodent models of neuropathic pain.[1][3]

In Vivo Dosing and Administration

a. Formulation for Oral Administration:

JNJ-42165279 is orally bioavailable.[2] For experimental use, it can be formulated as a suspension or a clear solution.

-

Suspension: A homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). For example, to achieve a 5 mg/mL concentration, 5 mg of JNJ-42165279 can be added to 1 mL of CMC-Na solution and mixed thoroughly.

-

Solution: A clear solution can be prepared using a combination of solvents. For a target concentration of 3 mg/mL, a stock solution in DMSO (e.g., 30 mg/mL) can be diluted with other vehicles. An example protocol is as follows:

-

Add 100 µL of the 30 mg/mL DMSO stock to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

It is recommended to prepare working solutions fresh on the day of use.

b. Recommended Dosing in Rats:

The following tables summarize key quantitative data from preclinical studies in rats.

Table 1: Pharmacokinetic Parameters of JNJ-42165279 in Rats (Single Oral Dose)

| Dose (mg/kg, p.o.) | Cmax (Plasma) | Time to Cmax | Cmax (Brain) | Time to Cmax (Brain) |

| 20 | 4.2 µM | 1 hour | 6.3 µM | 1 hour |

Data extracted from a study in rats.

Table 2: Efficacy Data in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

| Dose (mg/kg, p.o.) | Effect | Time Point of Maximum Effect |

| 22 | ED90 for reversal of tactile allodynia | 30 minutes post-dose |

| 60 | ~59% of Maximum Possible Effect (MPE) | 30 minutes post-dose |

ED90 is the dose required to achieve 90% of the maximal effect.

c. High-Dose Considerations:

In a study on embryo-fetal development in Sprague-Dawley rats, a high dose of 100 mg/kg administered orally once daily for 11 days resulted in degenerative lens changes and cataracts. Researchers should consider this potential toxicity in long-term, high-dose studies.

Experimental Protocols

a. Neuropathic Pain Model (Spinal Nerve Ligation - SNL):

This protocol describes the use of JNJ-42165279 in a well-established rat model of neuropathic pain.

-

Animal Model: Induce tactile allodynia in rats by performing tight ligations of the L5 and L6 lumbar spinal nerves.

-

Drug Administration: Administer JNJ-42165279 by oral gavage at the desired dose (e.g., 60 mg/kg).

-

Behavioral Testing: Measure tactile allodynia at various time points post-dosing (e.g., 30 minutes, 2 hours) using von Frey filaments to test the sensitivity of the hind paw.

-

Data Analysis: Express the results as the percentage of the maximum possible effect (%MPE), where a reversion to the pre-injury paw withdrawal threshold represents the maximal effect.

b. Pharmacokinetic Study Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Drug Administration: Administer a single oral dose of JNJ-42165279 (e.g., 20 mg/kg).

-

Sample Collection: Collect blood and brain tissue samples at multiple time points (e.g., 1, 8, and 16 hours post-dose).

-

Analysis: Determine the concentration of JNJ-42165279 in plasma and brain homogenates using a validated analytical method like LC/MS/MS.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of JNJ-42165279 and a typical experimental workflow.

Caption: Mechanism of action of JNJ-42165279.

Caption: Experimental workflow for in vivo rodent studies.

References

Application Notes and Protocols for [18F]JNJ-46356479 PET Imaging in Non-Human Primates

Topic: [18F]JNJ-46356479 Positron Emission Tomography (PET) Imaging Protocol for Non-Human Primates

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

[18F]this compound is a novel radioligand developed for in vivo imaging of the metabotropic glutamate receptor 2 (mGluR2) using Positron Emission Tomography (PET). mGluR2 is a G protein-coupled receptor that acts as an autoreceptor for glutamate, playing a crucial role in modulating glutamatergic neurotransmission. Dysregulation of mGluR2 has been implicated in various neuropsychiatric disorders, including schizophrenia and anxiety. These protocols provide a detailed framework for conducting [18F]this compound PET imaging studies in non-human primates (NHPs), specifically cynomolgus monkeys (Macaca fascicularis), to investigate the distribution, density, and occupancy of mGluR2 in the brain.

Signaling Pathway of Metabotropic Glutamate Receptor 2 (mGluR2)

mGluR2 is a member of the Group II metabotropic glutamate receptors, which are coupled to Gαi/o proteins.[1] Upon activation by glutamate, mGluR2 initiates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA). The Gβγ subunit of the G protein can also directly modulate the activity of ion channels, particularly voltage-gated calcium channels and G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

Radiotracer Synthesis and Quality Control of [18F]this compound

The radiosynthesis of [18F]this compound is performed via a copper(I)-mediated [18F]fluorination of a suitable precursor. A detailed synthesis protocol is beyond the scope of these application notes; however, key quality control parameters that must be met before injection are outlined below.

| Parameter | Specification |

| Radiochemical Purity | > 95% |

| Molar Activity | > 50 GBq/µmol at time of injection |

| Residual Solvents | Conforming to USP <467> limits |

| pH | 5.0 - 7.5 |

| Visual Inspection | Clear, colorless, and free of particulate matter |

Non-Human Primate Handling and Preparation

Species: Cynomolgus monkey (Macaca fascicularis) Health Status: Healthy, drug-naïve animals should be used. A thorough health screening should be conducted prior to imaging.

Fasting: Animals should be fasted for at least 4 hours prior to anesthesia to prevent vomiting and aspiration. Water can be provided ad libitum.

Anesthesia:

-

Induction: Anesthesia is induced with an intramuscular (IM) injection of ketamine (10 mg/kg).

-

Maintenance: Once sedated, an intravenous (IV) catheter is placed in a saphenous vein for administration of the radiotracer and maintenance anesthetic. Anesthesia is maintained with a continuous infusion of a suitable anesthetic agent (e.g., propofol) or intermittent boluses of ketamine/xylazine to maintain a stable plane of anesthesia throughout the imaging procedure. Vital signs (heart rate, respiration rate, blood oxygen saturation, and body temperature) should be monitored and maintained within normal physiological ranges.

[18F]this compound Administration and PET Imaging Acquisition

Radiotracer Injection:

-

Dose: A target dose of 150-200 MBq of [18F]this compound is administered as an intravenous bolus. The exact injected dose and volume should be recorded.

-

Administration: The radiotracer is injected over 1-2 minutes through the indwelling catheter, followed by a saline flush (10 mL) to ensure complete administration.

PET Scanner and Acquisition:

-

Scanner: A high-resolution research tomograph (HRRT) or a similar high-resolution PET scanner is recommended.

-

Positioning: The animal is positioned in the scanner with the head centered in the field of view. A custom-made head holder should be used to minimize motion.

-

Transmission Scan: A transmission scan (using a 137Cs or similar source) is performed prior to the emission scan for attenuation correction.

-

Emission Scan: A dynamic emission scan is acquired in 3D list mode for a total of 120 minutes, starting at the time of radiotracer injection. The dynamic scan is framed as follows:

| Frame Number | Duration (seconds) | Number of Frames |

| 1-12 | 10 | 12 |

| 13-20 | 30 | 8 |

| 21-26 | 120 | 6 |

| 27-30 | 300 | 4 |

| 31-33 | 600 | 3 |

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to generate a metabolite-corrected arterial input function.

-

An arterial line is placed in the femoral artery.

-

Samples are drawn manually or using an automated blood sampling system at progressively longer intervals throughout the 120-minute scan.

-

Plasma is separated by centrifugation, and radioactivity is measured in a gamma counter.

-

A portion of the plasma is analyzed by radio-HPLC to determine the fraction of unmetabolized parent radiotracer over time.

Image Reconstruction and Data Analysis

Image Reconstruction:

-

The dynamic PET data are corrected for attenuation, scatter, randoms, and dead time.

-